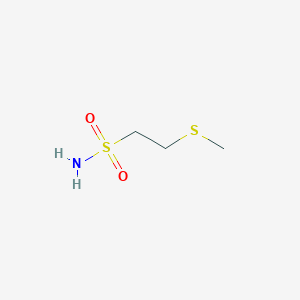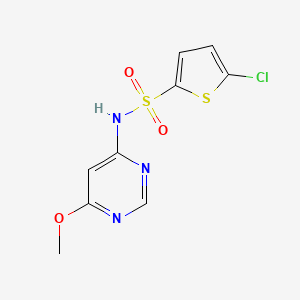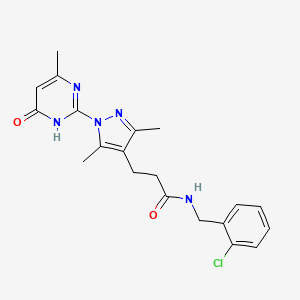
2-Methylsulfanylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Transport and Environmental Impact
- Soil Transport Characteristics : Chlorsulfuron, a related compound, shows significant soil persistence, leading to interest in its mobility in agricultural soils. Research has aimed to determine the transport characteristics of chlorsulfuron in various soil conditions (Veeh et al., 1994).
Medical and Pharmacological Applications
- Carbonic Anhydrase Inhibition : Sulfonamides incorporating triazine moieties, similar in structure to 2-Methylsulfanylethanesulfonamide, have been found effective in inhibiting carbonic anhydrase isozymes. This inhibition has potential applications in unconventional anticancer strategies, particularly in treating renal cell carcinoma (Garaj et al., 2004).
- Anti-Helicobacter pylori Agents : Derivatives of benzimidazole related to 2-Methylsulfanylethanesulfonamide have been developed as potent and selective agents against the gastric pathogen Helicobacter pylori, showing promise as novel anti-H. pylori agents (Carcanague et al., 2002).
Agricultural and Herbicidal Research
- Herbicide Metabolism in Plants : The metabolism of chlorsulfuron, a compound related to 2-Methylsulfanylethanesulfonamide, in crops like wheat, oats, and barley, plays a significant role in the herbicide's selectivity for small grains. These plants can metabolize chlorsulfuron to an inactive product, which is crucial for its use in agriculture (Sweetser et al., 1982).
Chemical and Material Science Applications
- Electrochemical Copolymerization : Research on the copolymerization of aniline with sulfonic acids, including compounds structurally similar to 2-Methylsulfanylethanesulfonamide, has led to the development of soluble and electrically conductive copolymers. These materials have potential applications in electronics and materials science (Şahin et al., 2002).
Antimicrobial Research
- Antimicrobial Activity : Methylsulfanyl-triazoloquinazoline derivatives, structurally related to 2-Methylsulfanylethanesulfonamide, have been studied for their antimicrobial activity against various bacteria and fungi, indicating potential applications in combating microbial infections (Awad & Alomar, 2014).
Eigenschaften
IUPAC Name |
2-methylsulfanylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALXLHUKELDKMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)ethane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370028.png)
![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)




![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)
![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)
